molecular formula C11H12O3 B034645 Methyl 2-(3-oxopropyl)benzoate CAS No. 106515-77-9

Methyl 2-(3-oxopropyl)benzoate

Cat. No.: B034645
CAS No.: 106515-77-9
M. Wt: 192.21 g/mol
InChI Key: KQGQYJKAKSNBNF-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxopropyl)benzoate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a derivative of benzoic acid, featuring a methyl ester group and a 3-oxopropyl substituent on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing Methyl 2-(3-oxopropyl)benzoate involves the one-pot diazotization and Heck reaction of methyl anthranilate . The procedure includes the following steps:

  • Methyl anthranilate is dissolved in acetonitrile and mixed with sulfuric acid and water.
  • Allyl alcohol and a solution of palladium chloride in acetonitrile are added.
  • Sodium nitrite is then added to the mixture, initiating a slightly exothermic reaction.
  • The reaction mixture is stirred at room temperature for 8 hours, followed by extraction with ethyl acetate.
  • The organic extracts are dried, filtered, and concentrated under reduced pressure to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: 2-(3-carboxypropyl)benzoic acid.

    Reduction: Methyl 2-(3-hydroxypropyl)benzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(3-oxopropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon. In substitution reactions, the benzene ring undergoes electrophilic attack, leading to the formation of substituted derivatives.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(3-oxopropyl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The position of the oxopropyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers.

Biological Activity

Methyl 2-(3-oxopropyl)benzoate is a benzoate ester that has garnered attention for its potential biological activities. This compound, characterized by a methyl ester group and a 3-oxopropyl substituent, is of interest in medicinal chemistry due to its structural features that may influence various biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This structure includes a benzoate moiety with an oxopropyl substituent, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. The presence of the ketone functional group in the oxopropyl chain enhances its reactivity and potential interactions with biological targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against various bacterial strains
Enzyme inhibitionPotential interaction with metabolic enzymes

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in inflammatory pathways.
  • Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and immune response.

Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines treated with the compound. This suggests that it could be a candidate for developing anti-inflammatory agents.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. The compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of known antibiotics, indicating its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
Methyl 4-(2-methyl-3-oxopropyl)benzoateSimilar benzoate structureEnhanced lipophilicity
Methyl 4-(bromomethyl)benzoateContains a bromomethyl groupDifferent reactivity profile
Methyl 3-bromo-4-methylbenzoateDifferent substitution patternLacks oxopropyl functionality

Properties

IUPAC Name

methyl 2-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGQYJKAKSNBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473743
Record name Methyl 2-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106515-77-9
Record name Methyl 2-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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